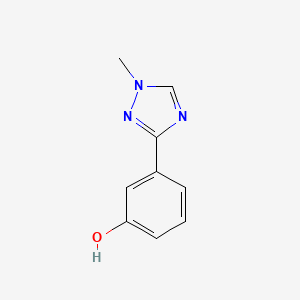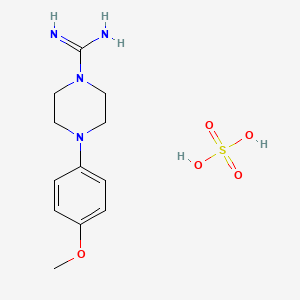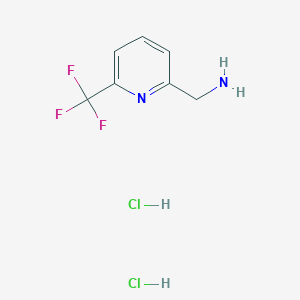
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Overview
Description
“(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1185022-87-0 . It has a molecular weight of 212.6 . The IUPAC name for this compound is [6-(trifluoromethyl)-2-pyridinyl]methanamine hydrochloride . It is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2.ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;/h1-3H,4,11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes utilizing Schiff bases, including those related to the structure of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, have shown remarkable cellular uptake and photocytotoxicity. These complexes exhibit significant uptake in cancer cells, suggesting potential applications in targeted cancer therapies. The enhanced photocytotoxicity, especially under light exposure, indicates their usefulness in photodynamic therapy, where light-induced reactive oxygen species generation can be used to kill cancer cells selectively (Basu et al., 2015).
Synthesis and Characterization of Heterocyclic Schiff Bases
Compounds derived from 3-aminomethyl pyridine, which shares a similar pyridinyl component to (6-(Trifluoromethyl)pyridin-2-yl)methanamine, have been synthesized and evaluated for anticonvulsant activity. These novel Schiff bases demonstrate potential as anticonvulsant agents, highlighting the therapeutic applications of pyridinyl compounds in treating neurological disorders (Pandey & Srivastava, 2011).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, involving derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and evaluated for their catalytic activity. These complexes exhibit good activity and selectivity in catalytic processes, demonstrating the utility of pyridinyl compounds in the synthesis of catalysts for organic transformations (Roffe et al., 2016).
Anion Sensing in Aqueous Solutions
A triarylborane compound modified with tri-(2-picolyl) amine, a functional group closely related to (6-(Trifluoromethyl)pyridin-2-yl)methanamine, has been developed for the detection and discrimination of cyanide and fluoride ions in aqueous solutions. This work highlights the potential of pyridinyl compounds in the development of sensitive and selective sensors for environmental and biological applications (Zhang et al., 2019).
Functional Models for Methane Monooxygenases
Diiron(III) complexes featuring tridentate 3N ligands, including those derived from (6-(Trifluoromethyl)pyridin-2-yl)methanamine, have been studied as functional models for methane monooxygenases. These models are important for understanding the enzymatic conversion of methane to methanol, a key process in both natural and industrial methane utilization (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P280, P301+P312, and P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor if you feel unwell, and rinsing cautiously with water for several minutes if in eyes .
properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;;/h1-3H,4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNUZOLXBYCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
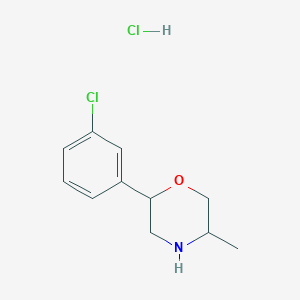
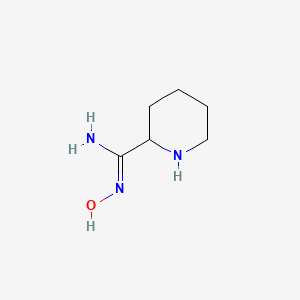
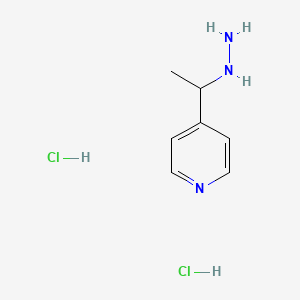


![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)
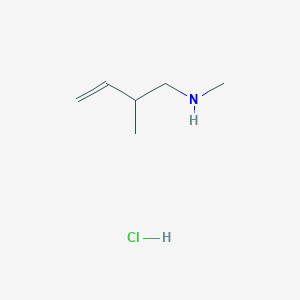
![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)
![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)
![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)
